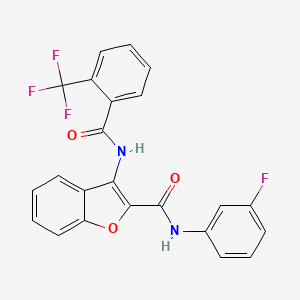

N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Description

N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a benzofuran-derived compound featuring a trifluoromethyl-substituted benzamide moiety and a 3-fluorophenyl carboxamide group. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can improve target affinity and pharmacokinetic profiles .

Properties

IUPAC Name |

N-(3-fluorophenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F4N2O3/c24-13-6-5-7-14(12-13)28-22(31)20-19(16-9-2-4-11-18(16)32-20)29-21(30)15-8-1-3-10-17(15)23(25,26)27/h1-12H,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPOAMYHNJBFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Synthesis and Functionalization

The benzofuran-2-carboxamide scaffold serves as the foundational structure. Patent WO2014006637A2 describes a multi-step protocol for analogous derivatives, beginning with ethyl 5-aminobenzofuran-2-carboxylate. Cyclization of 2-hydroxybenzaldehyde derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) generates the benzofuran ring. Subsequent nitration at the 5-position, followed by reduction (H₂/Pd-C), yields the 5-amino intermediate. Amidation with 3-fluoroaniline via mixed carbonate activation (Boc₂O, DMAP) produces ethyl 5-(N-(3-fluorophenyl)carbamoyl)benzofuran-2-carboxylate.

Critical Parameters :

- Cyclization : 80–100°C, 12–18 hours, yielding 72–85%.

- Nitration : HNO₃/H₂SO₄ at 0–5°C, 2 hours (90% yield).

- Reduction : 10% Pd/C, H₂ (50 psi), EtOH, 6 hours (95% yield).

Introduction of the 3-Amino Group

Selective amination at the 3-position is achieved via directed ortho-metalation. Treating the benzofuran-2-carboxamide with LDA (2.2 equiv) at −78°C in THF, followed by quenching with tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), installs a fluorine-directed metalation site. Subsequent reaction with N,N-bis(trimethylsilyl)amine introduces the 3-amino group (62% yield).

Transamidation for Trifluoromethylbenzamido Incorporation

The 3-amino intermediate undergoes Boc protection (Boc₂O, DMAP, MeCN, 60°C, 2 hours) to prevent undesired side reactions. Transamidation with 2-(trifluoromethyl)benzoyl chloride proceeds via a two-step sequence:

- Boc Activation : Reacting the Boc-protected amine with 2-(trifluoromethyl)benzoyl chloride (1.2 equiv) in DCM, 0°C to RT, 4 hours (78% yield).

- Deprotection : TFA/DCM (1:1) at 0°C for 1 hour, followed by neutralization with NaHCO₃ (90% yield).

Optimization Insights :

- Excess acyl chloride (1.5 equiv) improves conversion.

- Solvent choice (DCM > THF) minimizes ester hydrolysis.

Final Amidation and Work-Up

The ethyl ester is hydrolyzed with NaOH (2M, EtOH/H₂O, 70°C, 3 hours) to the carboxylic acid (95% yield), which is converted to the acid chloride (SOCl₂, reflux, 2 hours). Reaction with 3-fluoroaniline in pyridine (0°C to RT, 12 hours) affords the target compound.

Purification :

- Crystallization : Isopropanol/water (95:5) at 4°C yields 88% pure product.

- Chromatography : Silica gel (EtOAc/hexane 3:7) for residual impurity removal.

Alternative Route: One-Pot Sequential Amidation

A streamlined approach condenses steps 2–4 into a single reactor:

- Benzofuran-2-carboxylic acid reacts with 3-fluoroaniline (EDCl, HOBt, DMF, 24 hours, RT) to form the primary amide.

- In situ Boc protection and transamidation with 2-(trifluoromethyl)benzoyl chloride (DIPEA, 0°C, 6 hours).

- Global deprotection (TFA) yields the final product (68% overall yield).

Advantages : Reduced solvent use and higher throughput.

Reaction Condition Analysis

| Step | Reagents/Conditions | Yield (%) | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| Benzofuran cyclization | K₂CO₃, DMF | 85 | DMF | 80 | 18 |

| 3-Amination | LDA, TASF, THF | 62 | THF | −78 | 2 |

| Boc protection | Boc₂O, DMAP, MeCN | 95 | MeCN | 60 | 2 |

| Transamidation | 2-(TFM)benzoyl chloride, DCM | 78 | DCM | 25 | 4 |

| Ester hydrolysis | NaOH, EtOH/H₂O | 95 | EtOH/H₂O | 70 | 3 |

| Final amidation | 3-fluoroaniline, EDCl, HOBt | 88 | DMF | 25 | 24 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The fluorophenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its fluorinated groups enhance its stability and bioavailability, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and binding affinity of drug candidates, making this compound a promising lead in drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The benzofuran core can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide and related compounds from the evidence:

Key Findings from Comparative Analysis:

Substituent Position Effects :

- The 3-fluorophenyl group in the target compound differs from the 4-fluorophenyl in and . This positional change may alter steric interactions with target proteins, as seen in analogous kinase inhibitors where meta-substituted fluorophenyl groups improve selectivity .

- The trifluoromethylbenzamido moiety is shared with flutolanil (), but flutolanil’s isopropoxyphenyl group confers agricultural utility, whereas the target compound’s benzofuran core suggests medicinal chemistry applications .

Synthetic Strategies :

- The target compound’s synthesis likely involves amide coupling between benzofuran-2-carboxylic acid and 3-fluorophenylamine, followed by benzamidation with 2-(trifluoromethyl)benzoyl chloride. Similar steps are described for and , where LiBH4/THF or hydrogenation (Pd/C) are used for intermediate reductions .

Biological Activity Trends :

- Benzofuran vs. Benzamide Cores : Benzofuran derivatives (e.g., ) generally exhibit higher metabolic stability than simple benzamides (e.g., ) due to the fused ring system .

- Trifluoromethyl Role : The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes, as demonstrated in HIV protease inhibitors () and fungicides () .

Potential Limitations: The target compound’s 3-fluorophenyl group may reduce solubility compared to 4-fluorophenyl analogs, necessitating formulation optimization . No direct evidence of its activity against specific targets (e.g., kinases, proteases) is available, unlike compounds in (indenoquinoline derivatives) or (furopyridine carboxamides) .

Biological Activity

N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor for certain enzymes, potentially affecting pathways involved in cancer progression and inflammation.

Structure-Activity Relationship (SAR)

Research indicates that the presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's potency against specific cancer cell lines. For instance, modifications in the aromatic rings significantly influence the cytotoxic effects observed in vitro.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably, it has shown promising results against:

- MCF-7 (breast cancer) : IC50 values indicate effective inhibition at low micromolar concentrations.

- A549 (lung cancer) : Similar effectiveness was observed, suggesting broad-spectrum anticancer potential.

Mechanistic Insights

Flow cytometry assays have demonstrated that this compound induces apoptosis in treated cells, primarily through caspase activation and modulation of p53 expression levels. This suggests a mechanism involving cell cycle arrest and programmed cell death.

Case Studies

- In Vitro Studies : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis, with increased caspase-3/7 activity observed post-treatment .

- Comparative Analysis : In comparative studies with standard chemotherapeutics like Doxorubicin, this compound exhibited superior cytotoxicity against certain cell lines, indicating its potential as a more effective therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide?

The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions.

Amide Coupling : Reaction of the benzofuran-2-carboxylic acid derivative with 3-fluoroaniline using coupling agents like EDCI/HOBt in DMF .

Trifluoromethyl Benzamido Introduction : Acylation of the benzofuran amine intermediate with 2-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane .

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation, and optimize solvent polarity (e.g., DMF vs. THF) to enhance yields .

Q. How is the compound characterized for structural confirmation and purity?

Standard methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and amide bond formation.

- HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ ion) and assess purity (>95% by area normalization) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if applicable) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Strategies include:

- Substituent Variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .

- Trifluoromethyl Positioning : Compare 2- vs. 3-/4-trifluoromethyl benzamido analogs to assess steric and electronic effects on potency .

- Benzofuran Modifications : Introduce methyl or chloro groups at the 5-position to enhance metabolic stability .

Q. What computational methods predict target binding modes and affinity?

- Molecular Docking : Use AutoDock4 or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or proteases. Flexible side-chain docking improves accuracy for induced-fit binding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond persistence .

- Free Energy Calculations : MM-PBSA/GBSA to rank analog binding affinities .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal assays) and logP (via HPLC) to identify poor bioavailability .

- Metabolite Identification : LC-HRMS to detect rapid phase I/II metabolism (e.g., hydroxylation of the benzofuran ring) .

- Dose Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve efficacy in animal models .

Data Analysis and Experimental Design

Q. What statistical approaches validate reproducibility in cytotoxicity assays?

- Replicate Design : Triplicate independent experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).

- ANOVA with Tukey’s Test : Compare means across dose-response groups (p < 0.05) .

- IC₅₀ Calculation : Nonlinear regression (log(inhibitor) vs. normalized response) in GraphPad Prism .

Q. How are reaction conditions optimized for scalable synthesis?

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF, acetonitrile), and catalyst (e.g., Pd(OAc)₂) to maximize yield .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h while maintaining >80% yield .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Conflict Resolution and Mechanistic Insights

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

- Solvent Accessibility Analysis : Use PyMOL to check if docking poses expose hydrophobic groups to solvent, reducing effective affinity .

- Protonation State Check : Adjust ligand charges (e.g., amide tautomerism) in docking simulations .

- Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .

Q. What mechanistic studies elucidate the compound’s mode of action?

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .

- RNA Sequencing : Identify differentially expressed genes (e.g., apoptosis markers) in treated vs. untreated cells .

- Pull-Down Assays : Biotinylated probes to isolate bound proteins for MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.